molecular formula C23H30N2O2 B610970 SR-18292

SR-18292

Katalognummer: B610970
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: BNRANURXPKRRKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential in Type 2 Diabetes

One of the primary applications of SR-18292 is in the management of Type 2 diabetes mellitus (T2D). Research indicates that this compound functions as a selective inhibitor of PGC-1α, a transcriptional coactivator involved in gluconeogenesis.

Case Studies

  • In a study involving diabetic mice treated with this compound, notable improvements were observed in fasting blood glucose levels and insulin tolerance tests, indicating enhanced overall glucose metabolism and insulin sensitivity .

Induction of Fetal Hemoglobin Synthesis

Another significant application of this compound is its role in inducing fetal hemoglobin (HbF) synthesis, particularly relevant for conditions like sickle cell disease (SCD).

Case Studies

  • In experiments with SCD mice treated with this compound over four weeks, researchers observed significant increases in γ-globin mRNA levels and reductions in reticulocyte counts, indicating decreased hemolysis and improved erythropoiesis . Additionally, flow cytometric analyses confirmed an increase in the population of HbF-producing cells.

Comparative Data Table

The following table summarizes key findings regarding the applications of this compound:

Application AreaMechanismKey FindingsReferences
Type 2 DiabetesInhibition of PGC-1αReduced fasting blood glucose; improved insulin sensitivity
Fetal Hemoglobin InductionPromotion of γ-globin synthesisIncreased γ-globin levels; reduced sickle cell pathology

Wirkmechanismus

Vorbereitungsmethoden

The synthesis of SR-18292 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public databases. it is known that the compound is available in various purities and quantities for research purposes .

Analyse Chemischer Reaktionen

Biologische Aktivität

SR-18292 is a small molecule that has garnered attention for its potential therapeutic applications, particularly in the management of Type 2 diabetes (T2D). This compound functions primarily through the inhibition of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), which plays a crucial role in gluconeogenesis and glucose metabolism. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound selectively inhibits the gluconeogenic activity of PGC-1α, leading to reduced glucose production in hepatocytes. The compound achieves this by modulating the interaction between PGC-1α and its coactivators, thereby suppressing the transcriptional activation of gluconeogenic genes such as Pck1 and G6pc.

Key Findings:

  • Inhibition of Gluconeogenesis : this compound significantly reduces glucagon-induced glucose production in isolated hepatocytes, demonstrating its potential to ameliorate hyperglycemia in diabetic models .
  • Insulin Sensitivity : The compound has been shown to improve insulin sensitivity and reduce fasting blood glucose levels in diabetic mouse models .

Research Studies

Several studies have investigated the biological activity of this compound, highlighting its efficacy and safety profile.

Study Overview

StudyObjectiveFindings
Cell Metabolism (2017)To assess the impact of this compound on glucose metabolismThis compound reduced blood glucose levels and improved insulin sensitivity in T2D mice .
PMC Article (2021)To explore structure-activity relationshipsIdentified analogs that maintain glucose-lowering effects without adrenergic activity .
Drug Discoveries & Therapeutics (2024)To evaluate therapeutic potentialConfirmed that this compound effectively lowers glucose release from hepatocytes and improves metabolic control in diabetic models .

Case Studies

Case Study 1: Diabetic Mouse Model
In a controlled experiment involving ob/ob mice, administration of this compound resulted in a significant reduction in fasting blood glucose levels. The study highlighted that decreased expression of PGC-1α was associated with the metabolic effects observed, indicating a direct correlation between this compound treatment and improved glycemic control .

Case Study 2: Insulin Tolerance Testing
A glucose tolerance test conducted on diet-induced obese (DIO) mice treated with this compound showed enhanced glucose tolerance compared to control groups. This suggests that this compound not only inhibits gluconeogenesis but also improves overall metabolic health by enhancing the body's response to insulin .

Safety and Toxicity

Research indicates that this compound does not induce hepatocyte toxicity. Cell viability assays demonstrated no significant adverse effects on liver cells at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications .

Eigenschaften

IUPAC Name

1-[tert-butyl-[(4-methylphenyl)methyl]amino]-3-(1H-indol-4-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-17-8-10-18(11-9-17)14-25(23(2,3)4)15-19(26)16-27-22-7-5-6-21-20(22)12-13-24-21/h5-13,19,24,26H,14-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRANURXPKRRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(COC2=CC=CC3=C2C=CN3)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SR-18292
Reactant of Route 2
Reactant of Route 2
SR-18292
Reactant of Route 3
SR-18292
Reactant of Route 4
SR-18292
Reactant of Route 5
SR-18292
Reactant of Route 6
Reactant of Route 6
SR-18292

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.